molecular formula C25H33N3O3S B2539240 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide CAS No. 393834-23-6

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide

Cat. No.: B2539240
CAS No.: 393834-23-6
M. Wt: 455.62
InChI Key: MOQGHBZWFOKPSS-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions.

    Coupling Reactions: The piperidine and pyridine rings are then coupled using reagents such as sulfonyl chlorides under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The piperidine and pyridine rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring.

Uniqueness

What sets 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide apart is the combination of the piperidine and pyridine rings with the sulfonamide group, which provides a unique set of chemical properties and potential biological activities.

Properties

IUPAC Name

3-cyclohexyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h6,9,12-15,17,19-20,24H,1-5,7-8,10-11,16,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGHBZWFOKPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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